molecular formula C11H15NO2 B13931645 5-Dimethylaminomethyl-2-methoxy-benzaldehyde

5-Dimethylaminomethyl-2-methoxy-benzaldehyde

Cat. No.: B13931645
M. Wt: 193.24 g/mol
InChI Key: FKWQCOYGLJPUQS-UHFFFAOYSA-N
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Description

5-Dimethylaminomethyl-2-methoxy-benzaldehyde is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzaldehyde, featuring a dimethylaminomethyl group and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methoxybenzaldehyde+DimethylamineThis compound\text{2-Methoxybenzaldehyde} + \text{Dimethylamine} \rightarrow \text{this compound} 2-Methoxybenzaldehyde+Dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Dimethylaminomethyl-2-methoxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and dimethylaminomethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

    Oxidation: 5-Dimethylaminomethyl-2-methoxybenzoic acid.

    Reduction: 5-Dimethylaminomethyl-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Dimethylaminomethyl-2-methoxy-benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Dimethylaminomethyl-2-methoxy-benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. The dimethylaminomethyl group enhances its reactivity, allowing it to form stable intermediates and products. The methoxy group also influences its chemical behavior by donating electron density to the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(Dimethylaminomethyl)-5-methoxyphenol: Similar structure with a phenol group.

Uniqueness

5-Dimethylaminomethyl-2-methoxy-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both the dimethylaminomethyl and methoxy groups makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-2-methoxybenzaldehyde

InChI

InChI=1S/C11H15NO2/c1-12(2)7-9-4-5-11(14-3)10(6-9)8-13/h4-6,8H,7H2,1-3H3

InChI Key

FKWQCOYGLJPUQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)OC)C=O

Origin of Product

United States

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